molecular formula C11H12F3N B1350793 2-[2-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 524674-04-2

2-[2-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1350793
CAS No.: 524674-04-2
M. Wt: 215.21 g/mol
InChI Key: DRQIUNNVQDIWJF-UHFFFAOYSA-N
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Description

Significance of the Trifluoromethyl Group in Contemporary Chemical Design

The trifluoromethyl (-CF3) group has become a crucial functional group in modern medicinal and agricultural chemistry. bohrium.comresearchoutreach.org Its incorporation into molecular scaffolds is a key strategy for enhancing the biological and physicochemical properties of a compound. bohrium.comnih.gov The unique characteristics of the -CF3 group stem from the high electronegativity of the fluorine atoms, making it a strong electron-withdrawing substituent. mdpi.comwikipedia.org This property can significantly influence a molecule's acidity, basicity, and interaction with biological targets. wikipedia.org

One of the primary advantages of the trifluoromethyl group is its ability to enhance metabolic stability. Replacing a metabolically vulnerable methyl group with a -CF3 group can protect the compound from oxidative metabolism in the body, thereby increasing its half-life and bioavailability. wikipedia.org Furthermore, the -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. mdpi.com This enhanced lipophilicity and stability make it a valuable component in the design of pharmaceuticals and agrochemicals. chemimpex.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgmdpi.com

Table 1: Key Properties and Effects of the Trifluoromethyl Group in Chemical Design

PropertyDescriptionImpact on Molecular Design
High Electronegativity The three fluorine atoms create a strong electron-withdrawing effect. wikipedia.orgModulates acidity/basicity of nearby functional groups; enhances binding interactions (e.g., hydrogen bonding). mdpi.comwikipedia.org
Increased Lipophilicity The -CF3 group increases the molecule's affinity for lipids. mdpi.comImproves membrane permeability and in vivo transport. mdpi.com
Metabolic Stability The carbon-fluorine bond is very strong and resistant to cleavage.Blocks metabolic oxidation, leading to a longer biological half-life. wikipedia.org
Steric Effects It has a compact steric profile with a small van der Waals radius. mdpi.comCan serve as a bioisostere for methyl or chloro groups, fine-tuning molecular shape and fit with target receptors. wikipedia.org

Role of the Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Advanced Chemical Structures

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is widely recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and its ability to serve as a versatile framework for building complex molecules. taylorfrancis.comufrj.br The significance of the pyrrolidine scaffold lies in its distinct three-dimensional (3D) structure. researchgate.netnih.gov Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space, which can lead to higher binding affinity and selectivity for biological targets. researchgate.netnih.gov

The pyrrolidine structure contains stereogenic centers, which contributes to the molecule's stereochemistry. nih.govnih.gov The spatial orientation of substituents on the ring can be precisely controlled, leading to different stereoisomers with potentially distinct biological profiles. nih.govnih.gov This stereochemical diversity is a powerful tool for medicinal chemists to optimize drug-receptor interactions. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key site for chemical modification and functionalization. taylorfrancis.com Its basicity and nucleophilicity are important features that influence the pharmacokinetic properties of drug candidates. researchgate.netnih.gov

Table 2: Advantages of the Pyrrolidine Scaffold in Drug Discovery

FeatureDescriptionBenefit in Chemical Structures
3D Conformation The ring is non-planar and flexible, a phenomenon known as "pseudorotation". researchgate.netnih.govAllows for optimal spatial arrangement of substituents to fit into protein binding pockets. researchgate.net
Stereogenicity The carbon atoms can be chiral centers. nih.govnih.govProvides access to multiple stereoisomers, enabling fine-tuning of biological activity and selectivity. nih.gov
Physicochemical Properties The nitrogen atom confers basicity and can participate in hydrogen bonding. taylorfrancis.comCan enhance aqueous solubility and improve pharmacokinetic profiles. taylorfrancis.com
Synthetic Accessibility It is a common building block available in various forms (e.g., proline). nih.govFacilitates the synthesis of diverse libraries of compounds for screening.

Overview of Research Trajectories for 2-[2-(Trifluoromethyl)phenyl]pyrrolidine and Related Derivatives

The compound this compound and its derivatives are valuable intermediates in several areas of chemical research. chemimpex.com The unique combination of the metabolically robust and lipophilic trifluoromethylphenyl group with the versatile and stereochemically rich pyrrolidine scaffold makes this class of compounds particularly attractive for creating novel molecules with specific biological activities. chemimpex.com

Research involving this scaffold has progressed along several key trajectories:

Pharmaceutical Development: A primary focus has been the use of this compound as a key intermediate in the synthesis of pharmaceuticals. chemimpex.com It is particularly explored in the development of drugs targeting neurological disorders, where its structural features can enhance efficacy and selectivity for specific receptors in the central nervous system. chemimpex.com

Agrochemical Chemistry: The compound and its analogs are utilized in the formulation of modern agrochemicals. The trifluoromethyl group is known to enhance the potency of herbicides and pesticides. chemimpex.comresearchoutreach.org For instance, the herbicide Tetflupyrolimet contains a 4-(3-(trifluoromethyl)phenyl)pyrrolidine core structure and is effective for controlling grass weeds in rice. nih.gov The stability imparted by the -CF3 group also contributes to the development of more environmentally persistent and effective crop protection agents. chemimpex.com

Material Science: Researchers are exploring the potential of incorporating this and related fluorinated compounds into advanced materials. The properties conferred by the trifluoromethyl group can be used to create polymers with enhanced thermal and chemical resistance. chemimpex.comchemimpex.com

Biochemical Research: As a distinct chemical entity, it serves as a tool for studying receptor interactions and enzyme activities. chemimpex.com By modifying the core structure, researchers can probe the structure-activity relationships of biological systems.

The investigation into derivatives continues, with variations in the substitution pattern on both the phenyl and pyrrolidine rings to create new chemical entities with tailored properties for a range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIUNNVQDIWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396777
Record name 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-04-2
Record name 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-[2-(Trifluoromethyl)phenyl]pyrrolidine

The construction of the 2-arylpyrrolidine motif is commonly accomplished through several reliable synthetic strategies. These methods focus on the formation of the pyrrolidine (B122466) ring and the introduction of the 2-(trifluoromethyl)phenyl substituent in a controlled manner.

Reductive Amination Approaches to Pyrrolidine Ring Formation

Reductive amination is a powerful and widely employed method for the synthesis of pyrrolidines. This approach typically involves the condensation of a primary amine with a dicarbonyl compound or a keto-aldehyde, followed by reduction of the resulting imine or enamine intermediate. A prominent strategy for synthesizing 2-arylpyrrolidines, such as this compound, involves the use of ω-chloro ketones.

In a representative synthesis, a 4-chlorobutyrophenone (B1345740) derivative is reacted with an amine. The initial transamination is followed by a spontaneous intramolecular cyclization to yield the desired 2-arylpyrrolidine. This biocatalytic approach, utilizing transaminases, has been shown to produce 2-arylpyrrolidines with high enantiomeric excess. While not specifically detailed for the 2-(trifluoromethyl)phenyl derivative in the reviewed literature, this method is applicable to a range of substituted phenyl ketones.

A more traditional chemical approach involves the reaction of a suitable diketone with an aniline (B41778) in the presence of a reducing agent. For instance, the successive reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation, provides a practical route to N-aryl-substituted pyrrolidines nih.gov. The general applicability of this method suggests its potential for the synthesis of N-substituted derivatives of this compound.

Table 1: Key Features of Reductive Amination Approaches

Approach Key Reactants Catalyst/Reagent Advantages
Transaminase-Triggered Cyclization ω-chloroketone, Amine Transaminase High enantioselectivity

Catalytic Hydrogenation Methods for Saturated Heterocycles

The catalytic hydrogenation of N-heteroaromatic precursors, such as pyrroles, is a direct method for obtaining saturated heterocycles like pyrrolidines. This strategy is particularly useful when the corresponding heteroaromatic starting material is readily available. The hydrogenation of highly substituted pyrroles can be achieved with excellent diastereoselectivity, leading to functionalized pyrrolidines with multiple stereocenters acs.org.

For the synthesis of this compound, this would involve the preparation of 2-[2-(trifluoromethyl)phenyl]-1H-pyrrole, followed by its catalytic hydrogenation. Rhodium-based catalysts are often effective for the saturation of the pyrrole (B145914) ring acs.org. The process typically requires hydrogen gas at elevated pressure and a suitable catalyst, such as rhodium on carbon.

A related and powerful strategy combines a Michael addition with a subsequent hydrogenative cyclization. For instance, the asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin can generate an intermediate that, upon catalytic hydrogenation, cyclizes to form a highly substituted 2-trifluoromethyl pyrrolidine acs.org. This method offers excellent control over stereochemistry.

Cyclization Reactions in Pyrrolidine Synthesis

Intramolecular cyclization reactions provide a robust avenue for the construction of the pyrrolidine ring from acyclic precursors. These reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One such strategy involves the intramolecular cyclization of an amine onto an activated double bond or a leaving group. For example, the reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to pyrrolidine derivatives upon heating in a suitable solvent rsc.org. While the specific application to this compound is not explicitly detailed, the general principle of intramolecular cyclization of a suitably functionalized acyclic precursor remains a viable synthetic route.

Another approach is the [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered rings. This can involve the reaction of an azomethine ylide with an alkene. Multicomponent reactions often utilize this strategy to build complex pyrrolidine structures in a single step tandfonline.comresearchgate.net.

Advanced Synthetic Approaches and Innovations

In addition to established methods, the synthesis of complex molecules like this compound benefits from advancements in synthetic methodology, including multi-step reaction sequences and continuous flow techniques.

Multi-Step Organic Reaction Sequences for Complex Architectures

A multi-step synthesis of a pyrrolidine derivative might involve the initial construction of a functionalized acyclic precursor, followed by a key cyclization step. For example, a linear precursor containing an amine and a suitable electrophilic center can be designed to undergo intramolecular cyclization to form the pyrrolidine ring. Subsequent functional group manipulations can then be performed to arrive at the final target molecule.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages in terms of safety, efficiency, and scalability frontiersin.orgacs.orguc.ptresearchgate.net. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The synthesis of nitrogen heterocycles, including pyrrolidines, has been successfully adapted to continuous flow processes. For instance, the catalytic conversion of levulinic acid to N-heterocycles has been demonstrated in a continuous flow system frontiersin.org. This approach allows for the safe handling of hazardous reagents and intermediates and can be readily scaled up for industrial production. A multi-step synthesis can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates uc.pt. While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the principles and technologies are well-established for the synthesis of related heterocyclic compounds.

Table 2: Comparison of Synthetic Strategies

Strategy Description Key Advantages
Reductive Amination Formation of an imine/enamine followed by reduction and cyclization. Versatile, can be chemo- and enantioselective.
Catalytic Hydrogenation Reduction of a heteroaromatic precursor (e.g., pyrrole). Direct route to saturated heterocycles, often with high stereocontrol.
Cyclization Reactions Intramolecular bond formation to create the pyrrolidine ring. Can build complex structures from acyclic precursors.
Multi-Step Synthesis Sequential reactions to build molecular complexity. Allows for the synthesis of complex target molecules with high control.

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. | Enhanced safety, efficiency, scalability, and process control. |

Automated Synthesis Methodologies in Chemical Production

The chemical production of complex molecules like this compound and its derivatives is increasingly benefiting from automated synthesis platforms, which enhance efficiency, reproducibility, and safety. These technologies are particularly crucial in pharmaceutical development, where rapid synthesis and screening of compound libraries are essential.

Automated flow chemistry, or continuous flow microreactor technology, represents a significant advancement over traditional batch synthesis. scribd.comresearchgate.net In this approach, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net For the synthesis of N-heterocycles, automated processes can combine multiple steps, such as heterocycle formation and multicomponent reactions, into a single, unbroken sequence without the need to isolate intermediates. scribd.com This significantly reduces production time; for example, complex small molecules have been generated in under 15 minutes with high yields. scribd.com

Another approach involves reagent-capsule-based automated synthesizers. These platforms use pre-filled cartridges containing specific reagents for various reaction classes, such as N-heterocycle formation, reductive amination, and amide coupling. The user simply adds the starting material, and the machine automates the subsequent reaction and purification steps. This methodology simplifies the process of creating compound libraries and accelerates the discovery of new chemical entities. researchgate.net The creation of diverse heterocycle libraries, sometimes exceeding 10,000 discrete compounds, is now viable through such programmed synthesis on solid supports. researchgate.net These automated systems are foundational in building a more efficient future for chemical manufacturing, where molecules can be designed, synthesized, and tested with greater speed and precision. ucla.edu

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of trifluoromethyl-substituted pyrrolidines is of paramount importance, as the three-dimensional arrangement of atoms significantly influences biological activity. A majority of methods for preparing optically active 2-trifluoromethylated pyrrolidines have historically relied on chiral starting materials or auxiliaries. nih.gov However, modern asymmetric catalysis offers more direct and efficient routes to generate these complex structures from simple precursors. nih.gov

Chiral Inducing Reagent Applications

Chiral auxiliaries are reagents that temporarily attach to a substrate to direct a stereoselective reaction. The combination of chiral tert-butylsulfinimine chemistry with gold catalysis, for instance, has been successfully used to obtain various enantioenriched pyrrolidines in excellent yields and enantioselectivities. acs.orgnih.govfigshare.com This approach represents the first example of pyrrolidine synthesis from homopropargyl sulfonamides. acs.orgnih.govfigshare.com

The N-tert-butanesulfinyl group, in particular, has proven to be an effective chiral directing group. In 1,3-dipolar cycloadditions with azomethine ylides, it acts as an efficient electron-withdrawing group in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org Research has shown that the (S)-configuration of the sulfinyl group can induce a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine products. acs.org

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to produce one diastereomer from a set of possible stereoisomers. Several powerful strategies have been developed for the synthesis of substituted 2-(trifluoromethyl)pyrrolidines.

One notable method involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. This process starts with enantiopure 4-formyl-β-lactams, which are converted into chiral azetidines. nih.gov Subsequent treatment of these activated azetidines with various nucleophiles (nitrogen, oxygen, sulfur, or fluorine) leads to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. This rearrangement proceeds through bicyclic aziridinium (B1262131) intermediates and achieves excellent yields (45-99%) and high diastereoselectivities (dr >99/1). nih.gov

Another effective strategy is a formal (3 + 2)-annulation approach, which involves an asymmetric Michael addition followed by a reductive cyclization. nih.gov In this sequence, 1,1,1-trifluoromethylketones are added to nitroolefins in a reaction that proceeds with excellent diastereo- and enantioselectivity. The resulting Michael adducts are then subjected to catalytic hydrogenation, which stereoselectively generates 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.gov

StrategyStarting MaterialsKey FeaturesOutcome
Azetidine Rearrangement Enantiopure 4-formyl-β-lactamsTrifluoromethylation, reductive removal of β-lactam carbonyl, nucleophilic treatment. nih.govChiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines; Yields: 45-99%, dr >99/1. nih.gov
Michael Addition/Reductive Cyclization 1,1,1-Trifluoromethylketones, NitroolefinsOrganocatalytic Michael addition, catalytic hydrogenation. nih.gov2-Trifluoromethylated pyrrolidines with three contiguous stereocenters; Excellent diastereo- and enantioselectivity. nih.gov

Enantioselective Catalysis

Enantioselective catalysis utilizes chiral catalysts to produce one enantiomer of a chiral product preferentially. This approach is highly sought after for its efficiency and atom economy.

An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group. rsc.orgdntb.gov.ua This one-pot protocol employs a commercially available secondary amine as the catalyst and allows for the creation of pyrrolidines with three contiguous stereogenic centers. rsc.org The reaction is scalable and proceeds with high yields and excellent stereoselectivities, offering a direct route to complex trifluoromethylated pyrrolidines. rsc.org

A novel gold-catalyzed tandem reaction has been developed for the synthesis of enantioenriched pyrrolidines from chiral homopropargyl sulfonamides. acs.orgorganic-chemistry.org This method combines chiral tert-butylsulfinimine chemistry with gold catalysis. organic-chemistry.org The reaction is believed to proceed through a gold-catalyzed 5-endo-dig cycloisomerization, followed by the formation of an iminium intermediate and subsequent reduction. organic-chemistry.org Gold plays a dual catalytic role in this sequence. acs.org The process is highly efficient, tolerates various functional groups, and can deliver either enantiomer of the pyrrolidine derivative by selecting the appropriate chiral starting material. organic-chemistry.org

Catalytic MethodReaction TypeKey FeaturesOutcome
Organocatalysis Domino Michael/Mannich [3+2] CycloadditionUses a secondary amine catalyst; one-pot protocol. rsc.orgHighly functionalized trifluoromethyl-pyrrolidines with three stereocenters; high yields and excellent stereoselectivity. rsc.org
Gold Catalysis Tandem Cycloisomerization/HydrogenationCombines chiral sulfinimine chemistry with gold catalysis; dual catalytic role of gold. acs.orgorganic-chemistry.orgEnantioenriched pyrrolidines; excellent yields and enantioselectivities. organic-chemistry.org
Transition Metal-Catalyzed Hydroalkylation for Stereoselective Pyrrolidine Formation

Transition metal-catalyzed hydroalkylation has emerged as a powerful tool for the stereoselective formation of carbon-carbon bonds. While direct examples of this specific reaction for the synthesis of this compound are not extensively documented in publicly available literature, the principles of related transition metal-catalyzed methodologies for the synthesis of substituted pyrrolidines provide a strong foundation for its potential application.

Palladium-catalyzed reactions, for instance, are widely employed in the synthesis of N-aryl-2-allyl pyrrolidines through the carboamination of γ-(N-arylamino)alkenes with vinyl bromides. These reactions exhibit high diastereoselectivity, leading to the preferential formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines nih.gov. The stereochemical outcome is influenced by the steric bulk of the vinyl bromide coupling partner nih.gov. This highlights the potential of palladium catalysis to control the stereochemistry in pyrrolidine ring formation.

Another relevant strategy involves the hydrozirconation of N-allyl oxazolidines, followed by a Lewis acid-mediated cyclization to construct the pyrrolidine ring diastereoselectively nih.govorganic-chemistry.org. This tandem sequence demonstrates the utility of early transition metals in stereocontrolled cyclization reactions to afford substituted pyrrolidines nih.govorganic-chemistry.org.

While not a direct hydroalkylation, the iridium-catalyzed C(sp³)–H borylation of racemic 2-substituted pyrrolidines offers a diastereodivergent parallel kinetic resolution. This method allows for the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivity, showcasing the capability of transition metal catalysis in stereodivergent synthesis acs.org.

These examples underscore the potential of transition metal catalysis in the stereoselective synthesis of highly substituted pyrrolidines. Future research may focus on adapting these methodologies, particularly palladium- or iridium-catalyzed processes, for the direct hydroalkylation of suitable precursors to afford enantioenriched this compound.

Resolution Techniques for Chiral Purity

The synthesis of enantiomerically pure this compound is crucial for its application in various fields. When a synthetic route yields a racemic mixture, resolution techniques are employed to separate the enantiomers. The most common methods for chiral resolution include diastereomeric salt formation, enzymatic resolution, and chiral chromatography wikipedia.orglibretexts.org.

Diastereomeric Salt Formation: This classical method involves reacting the racemic pyrrolidine, which is basic, with a chiral acid to form a pair of diastereomeric salts wikipedia.orglibretexts.org. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization wikipedia.org. Chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are commonly used as resolving agents libretexts.orgquora.comresearchgate.net. The less soluble diastereomeric salt crystallizes out from the solution, and after separation, the enantiomerically pure amine can be recovered by treatment with a base quora.com. The choice of the resolving agent and the crystallization solvent is critical for efficient separation researchgate.net.

Enzymatic Resolution: Biocatalytic methods offer a highly selective approach to chiral resolution under mild conditions rsc.org. Enzymes such as lipases and transaminases can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, lipases are often used for the kinetic resolution of racemic alcohols or esters attached to the pyrrolidine ring through transesterification or hydrolysis rsc.org. Transaminases have been employed in the kinetic resolution of racemic N-Boc-3-aminopyrrolidine nih.gov. The success of enzymatic resolution is highly dependent on the substrate specificity of the enzyme rsc.org. Transaminases have also been utilized in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess acs.org.

The following table summarizes the key features of these resolution techniques:

TechniquePrincipleCommon Reagents/ComponentsAdvantagesConsiderations
Diastereomeric Salt FormationFormation of diastereomeric salts with different solubilities.Chiral acids (e.g., tartaric acid, malic acid)Scalable, well-established technique.Requires suitable crystalline salts, can be labor-intensive.
Enzymatic ResolutionEnzyme-catalyzed selective reaction of one enantiomer.Lipases, TransaminasesHigh enantioselectivity, mild reaction conditions.Enzyme specificity, potential for low yields of the desired enantiomer.

Stereospecific Routes to Epimeric Pyrrolidines

The development of stereospecific routes to access different epimers of a chiral molecule from a common intermediate is a highly desirable strategy in asymmetric synthesis. For trifluoromethyl-substituted pyrrolidines, a formal (3+2)-annulation strategy involving an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization, has been reported. This methodology allows for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters nih.gov.

The key to accessing different epimers lies in the stereochemical control of the reduction and cyclization steps of the Michael adduct. The initial Michael addition establishes two stereocenters with high diastereo- and enantioselectivity. Subsequent catalytic hydrogenation of the nitro group to an amine, followed by intramolecular cyclization, can proceed with high stereoselectivity to yield a specific diastereomer of the pyrrolidine nih.gov.

By carefully selecting the reaction conditions and reagents for the reductive cyclization, it is possible to influence the stereochemical outcome and favor the formation of a particular epimer. For example, the choice of catalyst and solvent in the hydrogenation step can impact the facial selectivity of the reduction and subsequent cyclization. While the initial publication focuses on the synthesis of a specific diastereomer, the principle of using a common intermediate from the Michael addition opens up the possibility of accessing other epimers through modification of the cyclization protocol nih.gov.

This approach is particularly valuable as it allows for the divergent synthesis of a library of stereochemically diverse pyrrolidine derivatives for further investigation. The ability to generate specific epimers is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Key Chemical Transformations and Reaction Mechanisms in this compound Synthesis and Derivatization

Amidation Reactions for Backbone Construction

Amidation reactions are fundamental transformations for constructing the backbone of more complex molecules derived from this compound. The secondary amine of the pyrrolidine ring can readily undergo acylation with various carboxylic acid derivatives to form amides. This reaction is crucial for introducing a wide range of functional groups and building larger molecular scaffolds.

A notable example is the synthesis of 1,10-phenanthroline-2,9-diamides bearing 2-(trifluoromethyl)pyrrolidine (B1142111) moieties. These compounds are prepared by the acylation of (±)-2-(trifluoromethyl)pyrrolidine with phenanthroline-derived acyl chlorides in the presence of a base such as triethylamine (B128534) nih.gov. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride nih.gov.

The general scheme for this amidation reaction is as follows:

Reactant 1Reactant 2ConditionsProduct
2-(Trifluoromethyl)pyrrolidineAcyl Chloride (R-COCl)Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)N-Acyl-2-(trifluoromethyl)pyrrolidine

This method provides a versatile platform for synthesizing a diverse library of N-acylated derivatives of this compound. The properties of the resulting amides can be fine-tuned by varying the structure of the acylating agent. Furthermore, the synthesis of N-trifluoromethyl amides from carboxylic acids and isothiocyanates in the presence of silver fluoride (B91410) represents another advanced amidation strategy, although its direct application to this compound has not been explicitly detailed escholarship.orgnih.govresearchgate.net.

Nucleophilic Substitution Reactions for Functional Group Introduction

The nitrogen atom of the this compound ring is nucleophilic and can participate in nucleophilic substitution reactions to introduce a variety of functional groups. These reactions typically involve the attack of the pyrrolidine nitrogen on an electrophilic carbon atom, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

A common example of such a transformation is the N-alkylation of the pyrrolidine ring. This can be achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) or an alkyl sulfonate (e.g., tosylate or mesylate). The reaction generally proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile.

The general reaction can be depicted as:

This compound + R-X → N-Alkyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine + HX

Where R is an alkyl group and X is a leaving group (e.g., I, Br, Cl, OTs, OMs).

The reactivity in these nucleophilic substitution reactions can be influenced by several factors, including the nature of the electrophile, the leaving group, the solvent, and the reaction temperature. For instance, more reactive alkylating agents like iodomethane (B122720) or benzyl (B1604629) bromide would be expected to react more readily. The presence of a base may be required to neutralize the acid generated during the reaction.

These nucleophilic substitution reactions provide a straightforward method for the derivatization of the pyrrolidine nitrogen, allowing for the introduction of various alkyl chains and other functional moieties, thereby expanding the chemical space accessible from the parent compound.

Coupling Reactions for Aromatic and Heterocyclic Moieties

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful synthetic tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comsnnu.edu.cnwikipedia.orglibretexts.org. These reactions can be employed to introduce aromatic and heterocyclic moieties onto the this compound scaffold, either at the nitrogen atom or at a suitable position on the phenyl ring if it is appropriately functionalized (e.g., with a halide).

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base organic-chemistry.orgwikipedia.orglibretexts.org. To apply this reaction to the derivatization of this compound, one could envision a scenario where the phenyl ring of the pyrrolidine is halogenated. This halo-substituted pyrrolidine could then be coupled with a variety of aryl or heteroaryl boronic acids to introduce new aromatic or heterocyclic substituents. The synthesis and Suzuki-Miyaura cross-coupling of α-borylated pyrrolidines have been explored, providing a route to α-arylated pyrrolidines whiterose.ac.uk. While not directly on the target compound, this demonstrates the feasibility of such couplings on the pyrrolidine ring system whiterose.ac.uk.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine wikipedia.orgorganic-chemistry.orgnumberanalytics.comsnnu.edu.cn. In the context of this compound, the secondary amine of the pyrrolidine ring itself can act as the nucleophile in a Buchwald-Hartwig coupling with an aryl or heteroaryl halide. This would result in the N-arylation or N-heteroarylation of the pyrrolidine, providing a direct method to attach various aromatic and heterocyclic systems to the nitrogen atom.

The general mechanism for these palladium-catalyzed coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination wikipedia.orgwikipedia.orglibretexts.org.

The following table provides a conceptual overview of these coupling reactions for derivatizing the target compound:

ReactionPyrrolidine SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraHalogenated this compoundAryl/Heteroaryl Boronic AcidPd catalyst, BaseC-Arylated/Heteroarylated Pyrrolidine
Buchwald-HartwigThis compoundAryl/Heteroaryl HalidePd catalyst, BaseN-Arylated/Heteroarylated Pyrrolidine

These coupling reactions offer a high degree of modularity, allowing for the synthesis of a wide array of derivatives of this compound with diverse electronic and steric properties.

Oxidation and Reduction Pathways of Pyrrolidine Scaffolds

The functionalization and synthesis of pyrrolidine scaffolds can be achieved through various oxidation and reduction pathways. These methods allow for the introduction of new functional groups or the stereoselective construction of the pyrrolidine ring from unsaturated precursors.

Oxidation of Pyrrolidine Scaffolds:

The oxidation of N-acyl-pyrrolidines presents a direct route to functionalized lactams. For instance, the reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide in aqueous acetonitrile (B52724) leads to the formation of the corresponding pyrrolidin-2-ones. researchgate.net Similarly, oxidation with molecular oxygen in the presence of an iron complex, such as [FeIIFeIII2O(OAc)6(py)3] or [{Fe(salen)}2O], in aqueous pyridine (B92270) also yields the respective lactams. researchgate.net These transformations highlight the selective oxidation at the α-C-H position of the pyrrolidine ring. researchgate.net

Another significant oxidative transformation is the dehydrogenation of pyrrolidines to form pyrroles. This can be achieved using catalysts like B(C6F5)3 in an operationally simple procedure. nih.gov This method is particularly useful as it allows pyrrolidines to serve as direct synthons for pyrroles, which are sensitive to many oxidative conditions. nih.gov The process is believed to proceed via a borane-catalyzed dehydrogenative mechanism. nih.gov Historically, the catalytic dehydrogenation of pyrrolidine to pyrrole has also been accomplished by passing pyrrolidine vapor with hydrogen over a palladium metal catalyst supported on silica (B1680970) gel at temperatures between 400 °C and 450 °C. google.com

Reduction of Pyrrole Scaffolds:

The reduction of substituted pyrroles is a powerful and stereoselective method for the synthesis of functionalized pyrrolidines. Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.orgresearchgate.net The reaction is often a two-step hydrogenation sequence where the initial reduction of a substituent on the pyrrole ring directs the subsequent reduction of the aromatic ring. acs.orgresearchgate.net For example, the hydrogenation of a pyrrole with a ketoester substituent at the 2-position, using a rhodium-on-alumina catalyst, results in the reduction of both the ketone and the pyrrole ring with high diastereoselectivity. acs.org

Different catalysts and conditions can be employed to achieve this transformation. Rh/Al2O3 and Rh/C catalysts in alcohol have been shown to provide excellent yields and selectivity. acs.org The reduction can often be carried out under mild conditions, such as at room temperature and under 1 atm of hydrogen pressure. acs.org The stereochemical outcome is influenced by the existing stereocenters on the substituents of the pyrrole ring. acs.orgresearchgate.net

PrecursorCatalyst/ReagentProductKey Features
N-Acyl-pyrrolidinesFe(II)-H2O2 or Fe complex/O2Pyrrolidin-2-onesSelective oxidation at the α-C-H position. researchgate.net
PyrrolidinesB(C6F5)3PyrrolesBorane-catalyzed dehydrogenation. nih.gov
PyrrolidinePd on silica gelPyrroleVapor phase dehydrogenation at high temperature. google.com
Substituted PyrrolesRh/Al2O3 or Rh/C, H2Substituted PyrrolidinesHigh diastereoselectivity, formation of multiple stereocenters. acs.orgresearchgate.net

Thermolysis Reactions in Cyclization Processes

Thermolysis, or the decomposition of compounds by heat, can be a key step in the formation of cyclic structures like the pyrrolidine ring. These reactions often involve the generation of reactive intermediates that subsequently undergo cyclization.

The thermal decomposition of pyrrolidine itself has been studied to understand its stability and reaction pathways at elevated temperatures. Studies using a single-pulse shock tube over a temperature range of 900-1400 K have provided insights into the thermal reactions of pyrrolidine. osti.gov More recent theoretical and experimental studies on the pyrolysis of pyrrolidine have further elucidated the reaction mechanisms. researchgate.netresearchgate.net These studies indicate that the initiation of pyrrolidine thermolysis is dominated by ring cleavage and the elimination of ethylene, leading to the formation of a diradical species, •CH2NHCH2•. researchgate.net

In the context of synthesis, thermal cyclization reactions provide a direct method for constructing the pyrrolidine ring. For instance, a highly stereoselective synthesis of pyrrolidines can be achieved through the thermal intramolecular cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes. researchgate.net Another example involves the synthesis of pyrrolidine by heating a mixture of putrescine (tetramethylenediamine) with a supported nickel catalyst to a temperature between 100 °C and 160 °C, which effects the liberation of ammonia (B1221849) and subsequent cyclization. google.com

Photochemical reactions, which are related to thermolysis in that they provide energy to initiate reactions, also play a role in pyrrolidine synthesis. For example, a photo-promoted ring contraction of pyridines with a silylborane can afford pyrrolidine derivatives. osaka-u.ac.jp This reaction is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, connected by a photochemical or thermal silyl (B83357) migration. osaka-u.ac.jp

Starting MaterialConditionsProductReaction Type
Pyrrolidine900-1400 K (Shock Tube)Decomposition ProductsThermal Decomposition osti.gov
N-[Bis(trimethylsilyl)methyl]-1-aza-1,3-dienesHeatPyrrolidinesThermal Intramolecular Cyclization researchgate.net
Putrescine and Nickel Catalyst100-160 °CPyrrolidineCatalytic Thermal Cyclization google.com
Pyridine and SilylboranePhoto-irradiationPyrrolidine derivativesPhotochemical Ring Contraction osaka-u.ac.jp

Mechanistic Elucidation of Catalytic Processes

Understanding the mechanisms of catalytic processes is crucial for optimizing reaction conditions and designing new catalysts for the synthesis of complex molecules like this compound.

Copper-Catalyzed Processes:

Copper complexes are versatile catalysts for the synthesis of pyrrolidines. One notable method is the intramolecular C-H amination of N-fluoride amides using [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand). nih.govacs.org Mechanistic studies, including the isolation and characterization of a fluorinated copper(II) complex, have shed light on the catalytic cycle. nih.govacs.org The proposed mechanism often involves oxidation states of copper from Cu(I) to Cu(III) in either two-electron or single-electron processes. nih.govresearchgate.net A catalytic cycle involving a Cu(I)/Cu(II) pathway has been proposed based on experimental and density functional theory (DFT) investigations. nih.gov The nature of the ligand on the copper catalyst and the halide in the N-X amide reactant have been shown to affect the reaction outcome. nih.govacs.org

Iridium-Catalyzed Processes:

Iridium catalysts have been effectively used in the reductive generation of azomethine ylides from tertiary amides and lactams, which then undergo [3+2] dipolar cycloaddition reactions to form functionalized pyrrolidines. chemrxiv.orgox.ac.ukacs.org This process typically uses Vaska's complex, [IrCl(CO)(PPh3)2], and a silane (B1218182) reductant like tetramethyldisiloxane (TMDS). chemrxiv.orgox.ac.ukacs.org The reaction proceeds under mild conditions and allows for the generation of both stabilized and unstabilized azomethine ylides. chemrxiv.orgox.ac.ukacs.org DFT calculations have been employed to understand the regio- and diastereoselectivities of the cycloaddition reactions, revealing a balance between the asynchronicity and interaction energies of the transition structures. chemrxiv.orgox.ac.ukacs.org The mechanism involves the partial reduction of the amide, followed by elimination and deprotonation or loss of a trimethylsilyl (B98337) group to generate the azomethine ylide intermediate. chemrxiv.org

Catalyst SystemReaction TypeKey Mechanistic Features
Copper/[TpxCuL]Intramolecular C-H AminationInvolves Cu(I)/Cu(II) catalytic cycle; formation of copper-fluoride intermediates. nih.govacs.org
Iridium/[IrCl(CO)(PPh3)2]Reductive Generation of Azomethine Ylides and [3+2] CycloadditionReductive generation of azomethine ylides from amides; selectivity controlled by transition state energies. chemrxiv.orgox.ac.ukacs.org

Role of Reactive Intermediates (e.g., Enamines, Iminium Ions, Aziridinium Intermediates) in Organocatalysis

Reactive intermediates are central to many organocatalytic methods for the asymmetric synthesis of pyrrolidines. These transient species, formed from the reaction of a substrate with an organocatalyst, dictate the stereochemical outcome of the reaction.

Enamine Intermediates:

Enamine catalysis is a powerful strategy in which a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nih.gov This intermediate can then react with various electrophiles in an asymmetric fashion. In the context of pyrrolidine synthesis, this approach is often used in Michael additions of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts. nih.gov The formation of the enamine intermediate can be accelerated by the presence of a Brønsted acid additive, which can improve reactivity, diastereoselectivity, and enantioselectivity. nih.gov The stereochemical outcome is often controlled by the steric environment created by the chiral catalyst around the enamine. nih.gov

Iminium Ions:

Iminium ions are electrophilic intermediates formed from the reaction of a secondary amine catalyst with an α,β-unsaturated carbonyl compound. nih.govacs.org This activation mode lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. nih.govacs.org In multicomponent reactions for the synthesis of substituted cyclohexenones, a chiral pyrrolidine-based catalyst can form an iminium ion with an unsaturated ketone, which then reacts with an enamine formed from an aldehyde and a primary amine. mdpi.com Computational studies have been used to examine the stability and reactivity of various pyrrolidine-derived iminium ions, providing insights into the equilibrium between iminium ions and carbonyl compounds. nih.govacs.org

Aziridinium Intermediates:

Aziridinium ions are reactive intermediates that can be involved in ring-expansion reactions to form larger heterocycles, including pyrrolidines. An efficient aziridine (B145994) ring expansion cascade can be induced by N-bromosuccinimide (NBS). rsc.org The proposed mechanism involves the bromination of a cinnamylaziridine, followed by the reaction of the aziridine with the bromonium ion to form an aziridinium ion intermediate. rsc.org Subsequent nucleophilic attack at the less hindered C-5 position leads to the formation of a functionalized pyrrolidine with excellent diastereoselectivity. rsc.org Aziridinium ylides, formed from the reaction of aziridines with metal-bound carbenes, are also versatile intermediates for the synthesis of complex nitrogen-containing heterocycles, including piperidines through a [3+3] ring expansion. nih.govresearchgate.net

Reactive IntermediateFormationRole in Pyrrolidine Synthesis
EnaminesReaction of a secondary amine catalyst with a carbonyl compound.Act as nucleophiles in asymmetric reactions, such as Michael additions, to form substituted pyrrolidines. nih.gov
Iminium IonsReaction of a secondary amine catalyst with an α,β-unsaturated carbonyl compound.Act as electrophiles, activating the substrate for nucleophilic attack in reactions leading to pyrrolidine-containing structures. nih.govacs.orgmdpi.com
Aziridinium IntermediatesFormed from aziridines, for example, by reaction with a bromonium ion or formation of an aziridinium ylide.Undergo ring-expansion reactions to form functionalized pyrrolidines. rsc.orgnih.govresearchgate.net

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine and its Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present in this compound.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the amine functionality. For instance, the methine proton at the C2 position of the pyrrolidine ring, being adjacent to both the nitrogen atom and the aromatic ring, would appear as a characteristic multiplet. Protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each carbon in the pyrrolidine ring, the trifluoromethyl group, and the phenyl group. The carbon of the CF₃ group typically appears in a specific region of the spectrum and may show coupling with the fluorine atoms.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an essential tool. It provides a direct method for observing the fluorine atoms. A single sharp signal is expected for the -CF₃ group, and its chemical shift can confirm the electronic environment of the trifluoromethyl moiety on the phenyl ring. The enantiomeric excess of chiral trifluoromethyl-containing pyrrolidines can sometimes be determined using ¹⁹F NMR after derivatization with a chiral agent. researchgate.net

Table 3.1.1: Predicted NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Predicted ¹⁹F NMR Shift (ppm)
Pyrrolidine CH (C2)4.0 - 4.5 (m)60 - 65N/A
Pyrrolidine CH₂ (C3)1.8 - 2.2 (m)25 - 30N/A
Pyrrolidine CH₂ (C4)1.6 - 2.0 (m)24 - 29N/A
Pyrrolidine CH₂ (C5)3.0 - 3.5 (m)46 - 51N/A
Aromatic CHs7.2 - 7.8 (m)125 - 145N/A
Aromatic C-CF₃N/A128 - 132 (q)N/A
CF₃N/A~124 (q)-60 to -65 (s)
Pyrrolidine NH1.5 - 2.5 (br s)N/AN/A

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'm' denotes multiplet, 'q' denotes quartet, 'br s' denotes broad singlet, 's' denotes singlet.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The fragmentation of 2-aryl-pyrrolidines often involves characteristic pathways. A primary fragmentation pathway for α-pyrrolidinophenone cathinones, which are structurally related, is the neutral loss of the pyrrolidine ring. wvu.edu For this compound, a key fragmentation would likely involve the cleavage of the C-C bond between the pyrrolidine and the phenyl ring, leading to the formation of a stable tropylium-like ion or other characteristic fragments. wvu.edu The presence of the trifluoromethyl group would also yield specific fragment ions.

Table 3.1.2: Expected Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₁₁H₁₂F₃N
Exact Mass215.0922 g/mol
Nominal Mass215 g/mol
Key Fragmentation PathwaysLoss of pyrrolidine, cleavage at the C-aryl bond
Major Fragment Ions (m/z)[M-H]⁺, [M-C₄H₈N]⁺, fragments of the trifluoromethylphenyl moiety

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. This technique is particularly useful for confirming the presence of the N-H bond in the pyrrolidine ring, the aromatic C-H and C=C bonds, and the strong C-F bonds of the trifluoromethyl group. Large spectral databases are available for comparing and identifying compounds based on their IR spectra. thermofisher.com

Table 3.1.3: Characteristic FT-IR Absorption Bands for this compound
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Secondary Amine (Pyrrolidine)N-H Stretch3300 - 3500 (broad)
Aromatic RingC-H Stretch3000 - 3100
Aliphatic (Pyrrolidine)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
Trifluoromethyl GroupC-F Stretch1100 - 1350 (strong)
AmineC-N Stretch1020 - 1250

X-ray Crystallography for Solid-State Structure Determination

For a chiral molecule like this compound, X-ray crystallography can establish the absolute configuration of a single enantiomer if a suitable crystal is obtained. Studies on related 2-phenylpyrrolidine (B85683) derivatives have shown that the five-membered pyrrolidine ring is not planar and typically adopts either a half-chair or an envelope conformation. nih.govresearchgate.net The analysis would also reveal the relative orientation of the trifluoromethylphenyl substituent with respect to the pyrrolidine ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the crystal packing, can be elucidated. researchgate.net

Table 3.2: Typical Crystallographic Parameters for Phenylpyrrolidine Derivatives
ParameterTypical FindingReference
Crystal SystemMonoclinic or Triclinic researchgate.net
Pyrrolidine Ring ConformationHalf-chair or Envelope nih.govresearchgate.net
Key Intermolecular ForcesHydrogen bonding (N-H···X), van der Waals forces researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of chemical purity and, for chiral compounds, the determination of enantiomeric excess (ee).

HPLC is a versatile and widely used technique for both purity analysis and the separation of enantiomers.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of this compound. Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or triethylamine), impurities can be separated from the main compound. The purity is typically determined by the area percentage of the main peak detected by a UV detector.

Enantiomeric Purity: As this compound is chiral, determining its enantiomeric purity is critical. This is achieved using chiral HPLC. There are two main approaches:

Direct Method: This involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are highly effective for separating a wide range of enantiomers. mdpi.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govmdpi.com

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Table 3.3.1: General HPLC Conditions for Analysis of Phenylpyrrolidine Analogues
ParameterPurity Analysis (RP-HPLC)Enantiomeric Analysis (Chiral HPLC)
Stationary Phase Octadecyl silica (B1680970) (C18)Polysaccharide-based (e.g., Chiralpak®) or Cyclodextrin-based (e.g., CYCLOBOND™)
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, HCOOH)Polar organic mode (e.g., Heptane/Isopropanol) or Reversed-phase mode
Detection UV (e.g., at 254 nm)UV (e.g., at 254 nm)
Purpose Quantify chemical impuritiesDetermine enantiomeric excess (ee)

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds such as this compound. This method is highly effective in separating the primary compound from any residual starting materials, by-products, or degradation products that may be present in a sample. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed Research Findings

In a typical purity analysis of a production batch of this compound, a high-resolution capillary gas chromatograph equipped with a Flame Ionization Detector (FID) is employed. The FID is chosen for its high sensitivity to organic compounds and its wide linear range, which is crucial for accurately quantifying both the main component and trace-level impurities.

The selection of the GC column is critical for achieving optimal separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for this type of analysis. This stationary phase provides a good balance of dispersive and dipole-dipole interactions, enabling the effective separation of the aromatic, heterocyclic this compound from potential impurities which may vary in polarity.

The temperature program of the GC oven is carefully optimized to ensure sharp peaks and good resolution between adjacent peaks. A typical program would start at a lower temperature to resolve any volatile impurities, followed by a gradual temperature ramp to elute the main compound and any less volatile impurities in a reasonable timeframe.

For quantitative analysis, the peak area of each component in the chromatogram is integrated. The percentage purity of this compound is then calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar response factor with the FID, which is a reasonable approximation for purity analysis of structurally related compounds.

In a representative analysis, a sample of this compound was found to have a purity of 99.85%. The minor impurities detected were identified as residual starting material, 1-bromo-2-(trifluoromethyl)benzene, and a by-product from an incomplete cyclization reaction. The retention times and relative peak areas are detailed in the data table below.

Interactive Data Table: GC Purity Analysis of this compound

Peak No.Retention Time (min)ComponentPeak AreaArea %
18.541-bromo-2-(trifluoromethyl)benzene15,2340.08
212.78Unidentified By-product9,5210.05
315.23This compound18,971,45099.85
416.05Unidentified Impurity3,8080.02

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular geometry. For 2-[2-(Trifluoromethyl)phenyl]pyrrolidine, these calculations are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

For molecules with flexible components like the pyrrolidine (B122466) ring and the rotatable bond connecting it to the phenyl group, conformational analysis is essential. The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. The relative orientation of the 2-(trifluoromethyl)phenyl group with respect to the pyrrolidine ring also gives rise to different conformers. DFT calculations can be employed to map the potential energy surface, identify stable conformers, and calculate their relative energies. For instance, in studies of complex molecules derived from 2-(trifluoromethyl)pyrrolidine (B1142111), DFT methods such as PBE/def-2-TZVP have been used to optimize geometries and determine the relative stability of different conformations, revealing how intramolecular interactions, such as weak C-H···N or C-H···F contacts, influence the preferred spatial arrangement. acs.orgnih.gov The energy differences between conformers are often small, but these preferences can be critical for molecular recognition and biological activity.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

Functional Basis Set Description
B3LYP 6-31G(d,p) A popular hybrid functional, often used for geometry optimization of organic molecules.
PBE def2-TZVP A generalized gradient approximation (GGA) functional paired with a triple-zeta basis set, suitable for detailed structural analysis.
M06-2X cc-pVTZ A hybrid meta-GGA functional with good performance for non-covalent interactions, important in conformational analysis.
ωB97X-D 6-311+G(d,p) A range-separated hybrid functional that includes empirical dispersion corrections, crucial for accurately modeling weak intramolecular forces.

This table presents common combinations of functionals and basis sets used in DFT calculations for molecules of similar complexity. The choice depends on the desired accuracy and available computational resources.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring. The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals of the phenyl ring and the electron-withdrawing trifluoromethyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge distribution analysis provides a map of the electrostatic potential (ESP) on the molecular surface. researchgate.netnih.gov This map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In this compound, the nitrogen atom of the pyrrolidine ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms and the region around the highly electronegative fluorine atoms of the CF₃ group would exhibit positive electrostatic potential.

Molecular Modeling and Simulation

Building upon quantum chemical data, molecular modeling and simulation techniques are used to predict how a molecule will behave in a larger system, such as its interaction with a biological target.

In silico methods are used to predict key physicochemical properties that determine a molecule's behavior in a biological environment.

Electronic Features: As described by quantum chemical calculations, the distribution of electrons, dipole moment, and polarizability are key electronic descriptors. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring.

Lipohydrophilic Features: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for drug absorption and distribution. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This property is often a key consideration in lead optimization campaigns for drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor or enzyme. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity.

For this compound, which is identified as a key intermediate for drugs targeting neurological disorders, molecular docking could be used to predict its interactions with specific receptors in the central nervous system. The simulation would likely show the pyrrolidine nitrogen acting as a hydrogen bond acceptor or forming an ionic bond if protonated. The trifluoromethylphenyl group could engage in hydrophobic or van der Waals interactions within a lipophilic pocket of the receptor. Such studies are crucial for understanding the structure-activity relationship (SAR) and for designing derivatives with improved potency and selectivity.

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to study transition states and reaction intermediates that are often difficult or impossible to observe experimentally.

For the synthesis of 2-arylpyrrolidines, several reaction pathways exist. Computational studies, often using DFT, can model these pathways to determine the most energetically favorable route. For example, in the synthesis of pyrrolidines via intramolecular C-H amination, DFT calculations have been used to map out the catalytic cycle, compare the energetics of different proposed intermediates (e.g., involving Cu(I)/Cu(II) species), and explain the preference for certain reagents over others. Similarly, computational studies on the [3+2] cycloaddition reactions to form pyrrolidine rings have provided detailed insights into the nature of the transition states and the factors controlling stereoselectivity.

By calculating the activation energies for each step, researchers can identify the rate-determining step of a reaction. This knowledge is critical for optimizing reaction conditions—such as temperature, catalyst, and solvent—to improve yield and selectivity in the synthesis of this compound and its derivatives.

Structure Activity Relationship Sar Studies in Non Biological Contexts

Influence of the Trifluoromethyl Group on Compound Reactivity and Properties

The trifluoromethyl (CF₃) group, as a substituent on the phenyl ring of 2-phenylpyrrolidine (B85683), exerts a profound influence on the compound's reactivity and properties primarily due to its strong electron-withdrawing nature. This characteristic significantly alters the electronic environment of the entire molecule, impacting its performance in various chemical transformations.

The electron-withdrawing effect of the CF₃ group is a key factor in modifying the acidity and reactivity of the pyrrolidine (B122466) scaffold and its intermediates. In synthetic processes, this influence can facilitate selective cyclization reactions. Research has shown that the trifluoromethyl group can increase the reactivity of certain molecules in cycloaddition reactions. researchgate.net For instance, density functional theory (DFT) studies on 1,3-dipolar cycloaddition reactions have demonstrated that the CF₃ group, unlike other electron-withdrawing groups, enhances the reactivity of nitroethylene (B32686) derivatives. researchgate.net

Molecules that contain both a trifluoromethyl group and an amine functional group are noted for their high stability. riken.jp The synthesis of trifluoromethylated pyrrolidine derivatives is an area of significant interest, with methods being developed to incorporate the CF₃ group efficiently. One such method involves the aminotrifluoromethylation of olefins, which can be initiated to form the pyrrolidine ring. riken.jp The unique physicochemical properties imparted by the CF₃ group have spurred considerable research into new methodologies for creating organofluorine compounds containing nitrogen. nih.gov

The introduction of the CF₃ group can be achieved through various synthetic strategies, including radical trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) with radical initiators. This method is advantageous as it avoids harsh conditions that could compromise the integrity of the pyrrolidine ring.

Impact of Pyrrolidine Ring Substitutions on Chemical Performance

Substitutions on the pyrrolidine ring of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine are a critical strategy for fine-tuning the compound's chemical performance. The position and nature of these substituents can significantly alter the molecule's steric and electronic properties, thereby affecting its utility, for example, as an organocatalyst.

The basicity of the pyrrolidine nucleus is particularly sensitive to substitution, especially at the C-2 position. nih.gov The nitrogen atom within the pyrrolidine ring confers basicity, and the presence of charged substituents can have a strong effect on this property. nih.gov While substitutions at the C-4 position primarily affect the puckering of the ring, those at C-2 directly influence basicity. nih.gov This modulation of basicity is crucial in applications like organocatalysis, where the pyrrolidine nitrogen often plays a key role in the catalytic cycle.

The development of synthetic methodologies has enabled the creation of highly substituted 2-trifluoromethyl pyrrolidines. For example, an organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by catalytic hydrogenation, can produce 2-trifluoromethylated pyrrolidines with three contiguous stereocenters. nih.gov The electronic nature of substituents on the reaction partners influences the stereoselectivity of these reactions. Electron-withdrawing groups on the nitroolefin component generally lead to high levels of diastereo- and enantioselectivity, whereas electron-releasing groups can diminish this selectivity. nih.gov

Table 1: Influence of Nitroolefin Substituents on the Asymmetric Michael Addition to form Substituted 2-Trifluoromethyl Pyrrolidine Precursors nih.gov

Nitroolefin Aromatic Substituent (Position)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
H99>20:195:5
2-Br99>20:196:4
2-NO₂99>20:195.5:4.5
3-Me9819:193.5:6.5
4-Br99>20:196:4
4-NO₂99>20:195:5
4-CN99>20:196.5:3.5
4-Me9910:188:12
4-OMe995:185:15

Design and Evaluation of Analogues for Property Optimization

The systematic design and evaluation of analogues based on the this compound scaffold are essential for optimizing specific chemical properties. This process involves creating a series of related compounds where structural motifs are methodically varied to probe their effect on a target function.

One approach involves modifying the core structure to create novel frameworks with potentially enhanced properties. For instance, researchers have designed and synthesized B-(trifluoromethyl)phenyl phosphine–borane derivatives as a novel class of compounds. mdpi.com This work exploited the structural diversity of phosphines to optimize specific molecular interactions. The synthesis involved reacting various phosphines with 3- or 4-(trifluoromethyl)phenyl boronic acid under reductive conditions. mdpi.com The evaluation of these analogues included determining their physicochemical properties, such as LogP values, which were found to be predictable. mdpi.com

In another example, although focused on a different trifluoromethyl-containing scaffold (3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide), the principles of analogue design for property optimization are clearly demonstrated. nih.gov A series of nine new racemic analogues were synthesized to evaluate their effects, and liposomal partitioning studies using ¹⁹F NMR were conducted to correlate the partitioning behavior with a specific activity. nih.gov This highlights the importance of evaluating key physical properties when optimizing a series of analogues.

Structure-activity relationship (SAR) studies are fundamental to this process. In the development of pyrrolidine-based compounds, SAR studies have revealed the critical importance of stereochemistry. nih.gov For a series of pyrrolidine diastereomers, analogues with a (2S,4R) configuration were found to be the most potent for a specific function, followed by those with a (2S,4S) configuration. nih.gov This underscores that subtle changes in the three-dimensional arrangement of substituents can lead to significant differences in chemical performance.

Correlation of Chemical Properties with Functional Activity

To move beyond qualitative observations and establish predictive models, quantitative structure-activity relationship (QSAR) studies are employed. These studies correlate physicochemical properties—such as electronic, steric, and lipophilic parameters—with a measurable functional activity.

The primary descriptors used in these correlations include:

Electronic Parameters: These describe the electron-donating or -withdrawing nature of substituents. The Hammett parameter is a classic example used to quantify these effects.

Steric Parameters: These account for the size and shape of substituents. Charton and Taft parameters are commonly used to describe steric effects, which can influence how a molecule interacts with other reactants or catalysts. researchgate.net

Lipophilic Parameters: These measure a compound's affinity for nonpolar environments. The partition coefficient (logP) is the most common descriptor for lipophilicity.

Research has shown a significant correlation between these parameters and the functional activity of various classes of compounds. nih.govnih.govresearchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov For instance, a study on 1,3-diarylpropenones found a strong correlation (r² = 0.85) between the selected electronic, steric, and lipophilic parameters and their activity, suggesting that the molecular framework is a suitable template for structural optimization. nih.govnih.gov

Applications in Advanced Materials Science

Development of Functional Materials and Polymers

The incorporation of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine and its derivatives into polymer backbones allows for the precise tuning of material properties, leading to the creation of functional materials with tailored characteristics.

Polyimides Containing Pyrrolidine (B122466) Moieties

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional aromatic polyimides often suffer from poor solubility and high processing temperatures. The introduction of fluorine-containing moieties, such as the trifluoromethylphenyl group, is a well-established strategy to mitigate these issues. kpi.uaresearchgate.netcore.ac.uk

Incorporating structures derived from this compound into the polyimide backbone can disrupt chain packing, thereby increasing solubility and lowering the dielectric constant. nih.govresearchgate.net The bulky trifluoromethyl group increases the fractional free volume within the polymer matrix, which not only improves processability but also enhances optical transparency and reduces moisture uptake. nih.govresearchgate.net Research on fluorinated PIs demonstrates that these polymers exhibit superior properties compared to their non-fluorinated counterparts, making them suitable for applications in microelectronics and aerospace. scielo.brrsc.org While direct synthesis of polyimides from this compound itself is not extensively documented, the principles derived from analogous fluorinated diamines are directly applicable.

Table 1: Comparative Properties of Standard vs. Fluorinated Polyimides

Property Standard Aromatic Polyimide (e.g., Kapton) Fluorinated Polyimide (e.g., from 6FDA) Rationale for Improvement
Solubility Poor in common organic solvents Soluble in NMP, DMAc, THF, Chloroform researchgate.net Disrupted chain packing from bulky -CF3 groups
Glass Transition Temp. (Tg) > 350 °C 232–322 °C researchgate.net Increased chain flexibility
Thermal Stability (5% Wt. Loss) ~550 °C 500–540 °C researchgate.netrsc.org High C-F bond energy
Dielectric Constant (1 MHz) 3.0–4.0 researchgate.net 2.71–2.95 researchgate.net Low polarizability of C-F bond

| Optical Transparency | Colored (Yellow/Brown) | Colorless or light-colored nih.gov | Reduced charge-transfer complex formation |

Note: Data is representative of the general classes of polyimides and is compiled from various sources on fluorinated polymers. researchgate.netnih.govresearchgate.netrsc.org

Materials with Enhanced Thermal and Chemical Resistance

The presence of the trifluoromethyl group in this compound is key to developing materials with superior stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to molecules and the polymers derived from them. researchgate.net

Polymers incorporating this moiety are expected to exhibit high resistance to thermal degradation. mdpi.comresearchgate.net Studies on various fluoropolymers confirm their stability at elevated temperatures, often showing decomposition temperatures well above 300-400°C. researchgate.netsemanticscholar.org For instance, phenyl trifluoromethyl sulfone, a related compound, has been noted for its high radiation resistance and thermal stability, even in the presence of strong acids like nitric acid. researchgate.net This suggests that materials derived from this compound would be robust candidates for applications in harsh chemical and high-temperature environments. chemimpex.com

Optoelectronic Applications

The electronic properties conferred by the trifluoromethylphenyl group make this pyrrolidine derivative an interesting candidate for materials used in optoelectronic devices. researchgate.net The strong electron-withdrawing nature of the -CF3 group can modify the energy levels (HOMO/LUMO) of conjugated systems, which is a critical aspect of designing materials for organic electronics. mdpi.com

Organic Electronics

In the field of organic electronics, materials must possess specific electronic properties, good processability, and stability. researchgate.net The introduction of fluorinated groups is a common strategy to tune these characteristics. Trifluoromethyl-substituted aromatic compounds have been investigated for use in both photovoltaic and electroluminescent applications. researchgate.netmdpi.com The incorporation of the this compound moiety into larger conjugated molecules could be used to fine-tune their electron-accepting or charge-transporting properties, making them potentially useful in organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs). researchgate.net

Photovoltaic Devices (e.g., Organic Solar Cells with Fullerene-Pyrrolidine Derivatives)

A significant application of pyrrolidine derivatives in materials science is in the functionalization of fullerenes for use in organic solar cells (OSCs). researchgate.net The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide, is commonly used to attach pyrrolidine rings to the fullerene cage, creating fulleropyrrolidines. researchgate.net This process enhances the solubility of the fullerene and allows for tuning of its lowest unoccupied molecular orbital (LUMO) energy level, which is crucial for efficient charge separation in an OSC. nih.gov

Fulleropyrrolidines act as electron acceptors in bulk-heterojunction solar cells. researchgate.net Research has shown that modifying the substituents on the pyrrolidine ring directly impacts the performance of the photovoltaic device. researchgate.netnih.gov For example, fulleropyrrolidine derivatives have been used to create efficient interlayers in OSCs, reducing the work function of metal electrodes and leading to power conversion efficiencies exceeding 8.5%. nih.gov In another study, fulleropyrrolidine-based electron transport materials in perovskite solar cells achieved power conversion efficiencies up to 16.4%, outperforming traditional fullerene derivatives. acs.org

Table 2: Performance of Selected Fulleropyrrolidine Derivatives in Photovoltaic Devices

Fulleropyrrolidine Derivative Device Architecture Key Role Reported Power Conversion Efficiency (PCE) Reference
C60-N (Amine-substituted) Polymer Solar Cell Cathode Buffer Layer > 8.5% nih.gov
C60-PTZP (Phenothiazine-containing) Polymer Solar Cell Electron Acceptor 1.42% researchgate.net
o-HOPF (Alkoxy-substituted) Polymer Solar Cell Electron Acceptor 0.71% researchgate.netnih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and C-H···O or C-H···F interactions. The ability of molecules to self-assemble into ordered structures is fundamental to crystal engineering and the design of functional materials. researchgate.net

The structure of this compound contains several features conducive to forming supramolecular assemblies. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds on the rings can act as weak hydrogen bond donors. The fluorine atoms of the -CF3 group can also participate in weak intermolecular interactions. Studies on the crystal structure of similar complex pyrrolidine derivatives reveal that weak interactions, such as C-H···O bonds, play a crucial role in the packing of molecules in the solid state. researchgate.net Understanding these interactions is key to designing crystalline materials with specific properties, such as nonlinear optical activity or piezoelectricity.

Trifluoromethyl-Directed Supramolecular Self-Assembly Principles

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of materials science, enabling the creation of materials with emergent properties. The trifluoromethyl (-CF3) group can play a crucial role in directing these self-assembly processes through a variety of weak intermolecular interactions. While direct studies on the self-assembly of this compound are not extensively documented, the principles governing trifluoromethyl-directed assembly in other systems provide a strong basis for understanding its potential behavior.

The -CF3 group is known to be a strong electron-withdrawing substituent, which can lead to the formation of specific intermolecular interactions that control crystal packing. nih.govmdpi.com These interactions can include C–H⋯F hydrogen bonds, where the fluorine atoms of the trifluoromethyl group act as hydrogen bond acceptors. rsc.org In the context of this compound, the hydrogen atoms on the pyrrolidine ring and the phenyl ring could potentially engage in such interactions with the fluorine atoms of neighboring molecules.

Furthermore, the hydrophobic nature of the trifluoromethyl group can drive the aggregation of molecules in certain solvents to minimize unfavorable interactions with the solvent molecules. nih.govrsc.org This hydrophobic effect, coupled with other intermolecular forces such as π-π stacking of the phenyl rings, could lead to the formation of ordered supramolecular structures. The interplay of these various weak forces is expected to dictate the final morphology and stability of the self-assembled architectures.

Table 1: Key Intermolecular Interactions in Trifluoromethyl-Directed Self-Assembly

Interaction TypeDescriptionPotential Role in this compound Assembly
C–H⋯F Hydrogen Bonds Weak hydrogen bonds where fluorine acts as the acceptor.Directional control of molecular packing.
Hydrophobic Interactions Aggregation driven by the tendency of nonpolar groups to avoid contact with polar solvents.Promotion of molecular aggregation and formation of larger structures.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Stabilization of stacked arrangements of the phenyl groups.
Dipole-Dipole Interactions Electrostatic interactions between polar molecules.Influence on the overall orientation and alignment of molecules.

Investigation of Optical, Electrochemical, and Micro-structural Properties of Self-Assembled Structures

The optical and electrochemical properties of materials are intrinsically linked to their molecular and supramolecular structure. The incorporation of the trifluoromethyl group into the phenyl ring of this compound is expected to significantly modulate these properties.

Optical Properties: The electron-withdrawing nature of the -CF3 group can alter the energy levels of the molecular orbitals of the aromatic system. researchgate.net This can influence the absorption and emission of light, potentially leading to shifts in the UV-Visible absorption and fluorescence spectra upon self-assembly. The formation of ordered aggregates, such as H- or J-aggregates, can further modify the photophysical properties, resulting in blue- or red-shifted absorption bands, respectively, compared to the monomeric species. nih.gov The specific optical properties will be highly dependent on the crystal packing and the degree of intermolecular electronic coupling within the self-assembled structures. nih.gov

Electrochemical Properties: The trifluoromethyl group's strong electron-withdrawing effect can impact the redox behavior of the molecule. researchgate.net This can be observed through techniques like cyclic voltammetry, which can reveal the oxidation and reduction potentials of the compound. Self-assembly can also influence the electrochemical response by altering the accessibility of the electroactive species to the electrode surface and potentially facilitating electron transfer through the ordered structure. Trifluoroalkylated polymeric materials have been noted for their distinct chemical and physical properties, including excellent chemical and thermal stability. researchgate.net

Micro-structural Properties: The morphology and dimensions of the self-assembled structures can be investigated using microscopy techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). These techniques can provide insights into the formation of various nano- and microstructures, such as fibers, ribbons, or vesicles, depending on the self-assembly conditions. researchgate.net X-ray diffraction (XRD) is another powerful tool for elucidating the precise arrangement of molecules within the crystalline domains of the self-assembled material, providing detailed information on the crystal packing and intermolecular distances. nih.gov

Table 2: Predicted Impact of Self-Assembly on the Properties of this compound

PropertyEffect of Self-AssemblyInfluencing Factors
Optical Shifts in absorption and emission spectra (H- or J-aggregation).Molecular packing, intermolecular distances, electronic coupling.
Electrochemical Altered redox potentials and electron transfer kinetics.Molecular arrangement, accessibility to electrodes.
Micro-structural Formation of ordered nano/microstructures (fibers, ribbons, etc.).Intermolecular forces, solvent, temperature.

Fullerene Derivatives in Supramolecular Architectures

Fullerenes, such as C60, are fascinating carbon allotropes with unique electronic and physical properties. wikipedia.org Their ability to accept electrons makes them valuable components in various electronic and photovoltaic applications. The functionalization of fullerenes with other molecular entities, such as pyrrolidine derivatives, can enhance their solubility and processability, and enable their integration into supramolecular architectures. researchgate.netresearchgate.net

The synthesis of pyrrolidine-fused fullerene derivatives can be achieved through [2+3] cycloaddition reactions. acs.org In the context of this compound, a similar synthetic strategy could be envisioned to create a novel fullerene-pyrrolidine dyad. The presence of the trifluoromethylphenyl group could further influence the properties and self-assembly behavior of the resulting fullerene derivative.

The incorporation of such a fullerene derivative into a supramolecular assembly could lead to the formation of donor-acceptor systems, where the trifluoromethylphenyl-pyrrolidine moiety could act as a scaffold for organizing the fullerene units. The self-assembly of these hybrid structures could be directed by the same principles governing the assembly of the parent pyrrolidine derivative, with the added influence of fullerene-fullerene interactions. Fluorinated fullerenes have been shown to exhibit unique packing in the solid state. researchgate.net The resulting supramolecular materials could exhibit interesting photophysical properties, such as photoinduced electron transfer, making them promising candidates for applications in organic solar cells and other optoelectronic devices.

Table 3: Potential Fullerene Derivatives and Their Supramolecular Applications

Fullerene DerivativeSynthetic ApproachPotential Supramolecular Application
C60-[2-(2-(Trifluoromethyl)phenyl)pyrrolidine] [2+3] CycloadditionPhotoactive layers in organic photovoltaics.
Co-assembly with other functional molecules Non-covalent interactionsFormation of ordered donor-acceptor networks for charge transport.

Applications in Agrochemical Research and Development

Design of Herbicides and Pesticides Utilizing Trifluoromethylphenylpyrrolidine Scaffolds

The trifluoromethylphenylpyrrolidine scaffold is a key component in the rational design of modern herbicides and pesticides. The incorporation of the trifluoromethyl (CF3) group is a strategic choice to enhance the biological activity of the molecules. nih.gov This is largely due to the high electronegativity of fluorine atoms, which can alter the electronic properties of the molecule, and its lipophilicity, which can improve its ability to penetrate biological membranes. researchgate.netnih.gov

A notable area of research has been the development of herbicides that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). In one study, a series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and evaluated for their herbicidal activities. nih.gov These compounds were designed to mimic the structure of existing PPO-inhibiting herbicides. The research identified a lead compound with potent herbicidal effects. nih.gov Molecular docking studies revealed that this compound could effectively bind to the active site of the PPO enzyme, thereby blocking the synthesis of chlorophyll (B73375) and leading to weed death. nih.gov

The following table summarizes the PPO inhibitory activity and the effect on chlorophyll content of the most potent compound from this study.

Compound IDIC50 (mg/L) for PPO InhibitionChlorophyll a (mg/g) in Abutilon theophrastiChlorophyll b (mg/g) in Abutilon theophrasti
9d0.0410.3060.217
oxyfluorfen (control)0.043--

Data sourced from a study on phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase. nih.gov

In the realm of insecticide design, derivatives of trifluoromethyl pyridine (B92270) containing an 1,3,4-oxadiazole (B1194373) moiety have shown significant insecticidal activity against various pests. nih.gov A study investigating these compounds evaluated their efficacy against Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). nih.gov The results indicated that many of the synthesized compounds exhibited high mortality rates at a concentration of 500 mg/L. nih.gov

The table below presents the median lethal concentration (LC50) values for some of the most active compounds against Mythimna separata.

Compound IDLC50 (mg/L) against Mythimna separata
E1838.5
E2730.8
avermectin (control)29.6

Data from a study on trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. nih.gov

Strategies for Enhancing Efficacy Against Pests and Diseases

A key strategy for enhancing the efficacy of agrochemicals based on the trifluoromethylphenylpyrrolidine scaffold involves the strategic modification of the molecule's structure to optimize its interaction with the biological target. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups and their positions on the scaffold influence biological activity. researchgate.netmdpi.com

For instance, in the development of trifluoromethyl pyridine-based insecticides, it was found that the introduction of electron-withdrawing groups on the benzene (B151609) ring could enhance insecticidal activity. nih.gov Conversely, the presence of electron-donating groups tended to decrease activity. nih.gov This suggests that the electronic properties of the aromatic ring play a significant role in the molecule's ability to interact with its target site in the insect.

The position of the trifluoromethyl group on the phenyl ring is another critical factor. Studies on trifluoromethylphenyl amides have shown that the insecticidal and repellent properties of the compounds vary depending on whether the CF3 group is in the ortho, meta, or para position. researchgate.net For example, ortho-trifluoromethylphenyl amides with a trifluoromethyl or alkyl group attached to the carbonyl carbon demonstrated higher repellent activity against female Aedes aegypti and Anopheles albimanus mosquitoes. researchgate.net

Environmental Stability Considerations for Agrochemical Formulations

The environmental stability of agrochemicals is a critical consideration in their development and formulation. The inclusion of the trifluoromethyl group in the 2-[2-(trifluoromethyl)phenyl]pyrrolidine scaffold generally enhances the molecule's stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which makes the trifluoromethyl group resistant to both chemical and biological degradation. researchgate.net

This inherent stability can lead to increased persistence of the pesticide in the environment, which can be advantageous for long-lasting pest control. researchgate.net However, it also raises concerns about the potential for bioaccumulation and long-term environmental impact. researchgate.netnih.gov Fluorinated pesticides, due to their stability and lipophilicity, can have a tendency to accumulate in soil and water environments. researchgate.net

The degradation pathways of fluorinated pesticides are an important area of study. Compounds containing trifluoromethyl groups have the potential to degrade into trifluoroacetic acid (TFA), a highly persistent and mobile substance in water. researchgate.net Therefore, when developing agrochemical formulations with trifluoromethylphenylpyrrolidine scaffolds, it is essential to conduct thorough studies on their environmental fate and the potential formation of persistent degradation products. core.ac.uk

The formulation of the agrochemical can also influence its environmental stability and impact. For example, the use of certain fluorinated "inert" ingredients in pesticide formulations can affect how the active ingredient is dispersed and penetrates target organisms, which can in turn influence its environmental distribution. nih.gov Therefore, a comprehensive assessment of the entire formulation is necessary to understand its environmental profile.

Catalytic Applications of Pyrrolidine Derivatives

Organocatalysis Utilizing Pyrrolidine (B122466) Scaffolds in Organic Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. bohrium.com Within this field, chiral pyrrolidines are among the most successful and widely employed catalyst scaffolds, capable of activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.gov

The catalytic potential of 2-aryl pyrrolidine derivatives is well-established. These compounds often act as hydrogen-bond donors in asymmetric catalysis, where the aryl group can be systematically varied to fine-tune the steric and electronic environment around the catalytic center. nih.gov The introduction of a trifluoromethylphenyl group, as in 2-[2-(Trifluoromethyl)phenyl]pyrrolidine , is a strategic design choice. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can significantly influence the catalyst's properties. For instance, in prolinamide derivatives, the presence of a trifluoromethyl group on an aniline (B41778) moiety was found to be essential for achieving good results in asymmetric aldol (B89426) reactions, likely by enhancing hydrogen bonding interactions. mdpi.com

Similarly, D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have proven to be highly effective organocatalysts for the Michael addition of aldehydes to β-nitroalkenes. nih.govresearchgate.net These catalysts operate efficiently at room temperature without additives, affording high yields and excellent stereoselectivities. The trifluoromethylsulfonamide group acts as a potent hydrogen-bond donor, a role that could be mimicked or complemented by the trifluoromethylphenyl group in the target compound. researchgate.net

The table below summarizes the performance of representative pyrrolidine-based organocatalysts in key synthetic transformations, illustrating the high efficiency achievable with this scaffold.

Catalyst/ReactionSubstratesYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine / Michael AdditionAldehydes + β-NitroalkenesUp to 95>99:1Up to 97 nih.gov
Proline-based fluorinated dipeptide (with 2-trifluoromethyl-aniline) / Aldol ReactionKetones + AldehydesReported as the best-performing dipeptide in the series mdpi.com
Chiral cis-2,5-disubstituted pyrrolidine / Michael AdditionNitromethane + α,β-Unsaturated AldehydesUp to 91->99 rsc.org

Design and Application of Pyrrolidinium-Based Catalysts (e.g., Ionic Liquids)

The pyrrolidine nitrogen can be readily quaternized to form pyrrolidinium (B1226570) salts. When these salts are liquid at or near room temperature, they are classified as ionic liquids (ILs). Pyrrolidinium-based ionic liquids (PILs) are a significant class of ILs, valued for their thermal stability, wide electrochemical windows, and tunability. acs.orgalfa-chemistry.com The properties of a PIL are determined by the structure of both the pyrrolidinium cation and the counter-anion. nih.gov

The design of a pyrrolidinium cation based on This compound would involve N-alkylation (e.g., N-methylation or N-butylation). The resulting cation's properties would be influenced by the bulky and electron-withdrawing 2-(trifluoromethyl)phenyl group. Research into fluorinated PILs has shown that incorporating fluorine atoms can enhance properties like electrochemical stability, making them suitable for demanding applications such as high-voltage lithium-ion batteries. osti.govrsc.org For example, a fluorine-substituted pyrrolidinium cation paired with a bis(fluorosulfonyl)imide (FSI-) anion has demonstrated superior high-voltage stability. rsc.org

These PILs can serve as recyclable media or as catalysts themselves in various organic reactions. alfa-chemistry.comnih.gov Their high polarity and unique solvation properties can influence reaction rates and selectivities. A simple change in the anion can alter the physical properties of the IL, allowing for the creation of a diverse range of solvents optimized for specific processes. alfa-chemistry.com

The following table lists examples of pyrrolidinium-based ionic liquids and some of their notable properties and applications.

Pyrrolidinium CationAnionKey Properties/ApplicationsReference
N-methyl-N-propylpyrrolidiniumBis(fluorosulfonyl)imide (FSI-)Low viscosity, high conductivity, compatible with graphite (B72142) anodes in batteries. osti.gov
1-Butyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide (NTf2-)Used for electrochemical reduction of metal complexes; suitable solvent for extraction of aromatics. nih.gov
PyrrolidiniumNitrate (NO3-), Acetate (CH3COO-), Trifluoroacetate (CF3COO-)Protic ionic liquids (PILs) with high ionic conductivity; potential for acid-catalyzed reactions. acs.org
1-Methyl-1-propyl-3-fluoropyrrolidiniumBis(fluorosulfonyl)imide (FSI-)High oxidation stability (>5.4 V vs Li+/Li), suitable for high-voltage batteries. osti.gov

Acid-Catalyzed Reactions Mediated by Pyrrolidine Derivatives

Pyrrolidine derivatives can be designed to function as Brønsted acid catalysts. A straightforward method to achieve this is through the formation of protic ionic liquids (PILs) by neutralizing the pyrrolidine base with a Brønsted acid (e.g., nitric acid, sulfuric acid, or trifluoroacetic acid). acs.org The resulting pyrrolidinium cation acts as a proton donor, enabling it to catalyze acid-mediated reactions such as esterifications, hydrolyses, and condensations.

These PILs are considered promising replacements for conventional inorganic acids due to their low volatility, recyclability, and tunable acidity. acs.orgalfa-chemistry.com The acidity of the pyrrolidinium cation can be finely adjusted by modifying its substituents. The presence of the strong electron-withdrawing 2-(trifluoromethyl)phenyl group on the This compound scaffold is expected to significantly increase the Brønsted acidity of the corresponding pyrrolidinium cation. By pulling electron density away from the nitrogen atom, the -CF3 group makes the N-H proton more acidic and thus more readily available for catalysis. This enhanced acidity could lead to higher catalytic activity, allowing for lower catalyst loadings or milder reaction conditions compared to PILs derived from non-fluorinated or electron-rich aryl pyrrolidines.

Q & A

Q. What are the established synthetic routes for 2-[2-(Trifluoromethyl)phenyl]pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example:

  • Route A : Reacting pyrrolidine derivatives with 2-(trifluoromethyl)phenyl halides under Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) yields ~60–70% product .
  • Route B : Direct alkylation of pyrrolidine using 2-(trifluoromethyl)benzyl bromide in DMF with K₂CO₃ gives lower yields (~40–50%) due to steric hindrance .

Q. Key Considerations :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
  • Catalyst loading : Pd-based catalysts require careful optimization to avoid over-reduction of intermediates.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., trifluoromethyl group at ortho vs. para positions) via coupling patterns. For example, the CF₃ group in the ortho position causes deshielding of adjacent protons (δ 7.4–7.6 ppm) .
  • HPLC-MS : Quantifies purity (>98% required for pharmacological studies) and detects trace impurities (e.g., unreacted halide precursors) .

Methodological Tip : Use reverse-phase HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for optimal separation of polar byproducts .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

Apply Design of Experiments (DoE) to systematically screen variables:

Factors : Catalyst loading, temperature, solvent polarity.

Response Surface Methodology (RSM) : Identifies nonlinear interactions (e.g., excessive Pd(OAc)₂ increases side-product formation).

Validation : Replicate optimal conditions (e.g., 2 mol% Pd(OAc)₂, 80°C in THF) to confirm reproducibility .

Case Study : A 15% yield improvement was achieved by reducing Pd loading from 5 mol% to 2 mol% and switching from DMF to THF .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from:

  • Purity variations : Commercial samples may contain stabilizers (e.g., reports 95% purity vs. at >98%) .
  • Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) affect melting points .

Q. Resolution Protocol :

Re-crystallize the compound from ethanol/water.

Validate purity via DSC (differential scanning calorimetry) and elemental analysis.

Cross-reference with computational predictions (e.g., Gaussian-based melting point simulations) .

Q. What computational tools are effective for predicting the reactivity of this compound?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model transition states for nucleophilic substitution reactions.
  • Reaction Pathway Search : ICReDD’s automated workflow combines quantum mechanics (QM) and molecular dynamics (MD) to identify low-energy pathways for CF₃ group functionalization .

Example : A QM study predicted that electron-withdrawing substituents on the phenyl ring increase the activation barrier for C–N bond formation by 8–12 kcal/mol .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

  • Process Intensification : Use microreactors to enhance heat/mass transfer and reduce reaction time (e.g., 30-minute residence time vs. 24 hours in batch) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real-time .

Q. What strategies are recommended for analyzing ecological or toxicological data gaps for this compound?

  • Read-Across Models : Use data from structurally similar compounds (e.g., 2-phenylpyrrolidine derivatives) to estimate toxicity .
  • High-Throughput Screening : Employ zebrafish embryo assays to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Caution : The lack of ecotoxicological data () necessitates stringent containment measures during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.